
Isoquinolinium, methoxycarbonylmethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, methoxycarbonylmethyl-, bromide is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a nitrogen-containing heterocyclic compound that is a structural component of many natural alkaloids. Isoquinolinium salts, including methoxycarbonylmethyl isoquinolinium bromide, are important in organic synthesis due to their ability to act as intermediates in the formation of various heterocyclic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, methoxycarbonylmethyl-, bromide typically involves the quaternization of isoquinoline with methoxycarbonylmethyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of isoquinoline attacks the carbon atom of methoxycarbonylmethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of isoquinolinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Isoquinolinium, methoxycarbonylmethyl-, bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Reduction: The isoquinolinium cation can be reduced to isoquinoline under specific conditions.
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include isoquinolinium hydroxide, isoquinolinium cyanide, and isoquinolinium methoxide.
Reduction: The major product is isoquinoline.
Oxidation: The major product is isoquinolinium N-oxide.
科学的研究の応用
Isoquinolinium, methoxycarbonylmethyl-, bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Isoquinolinium salts are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinolinium derivatives are investigated for their potential use as neuromuscular blocking agents and other therapeutic applications.
Industry: Isoquinolinium salts are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isoquinolinium, methoxycarbonylmethyl-, bromide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group makes the compound highly reactive towards nucleophiles, leading to various substitution reactions. In biological systems, isoquinolinium salts can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- Isoquinolinium, ethoxycarbonylmethyl-, bromide
- Isoquinolinium, cyanomethyl-, bromide
- Isoquinolinium, methyl-, bromide
Uniqueness
Isoquinolinium, methoxycarbonylmethyl-, bromide is unique due to the presence of the methoxycarbonylmethyl group, which imparts specific reactivity and properties. This compound is particularly useful in organic synthesis as it can serve as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity towards nucleophiles and its potential biological activities make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
55841-58-2 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC名 |
methyl 2-isoquinolin-2-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C12H11NO2.BrH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-7H,8H2,1H3;1H |
InChIキー |
KUMUSIFXECKUCC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=[NH+]C=CC2=CC=CC=C21.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


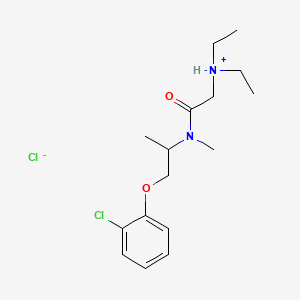
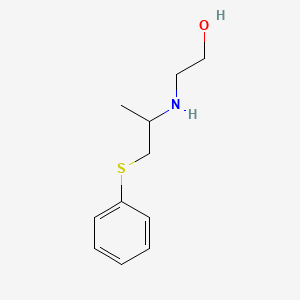
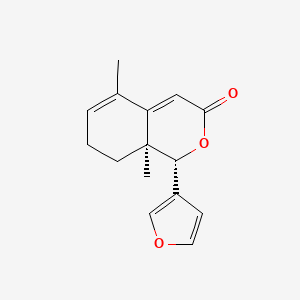
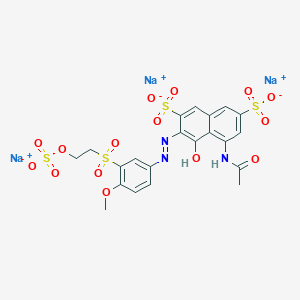
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

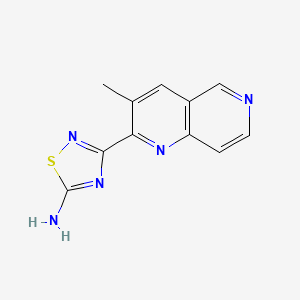

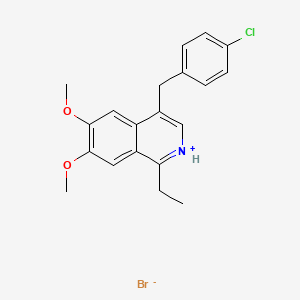
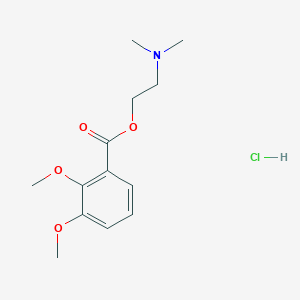
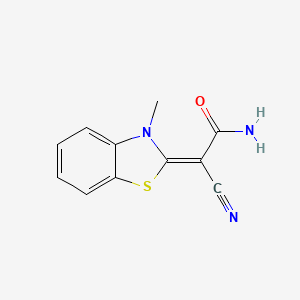
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


